molecular formula C14H18N4O2 B2583985 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2324857-45-4

3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B2583985
CAS No.: 2324857-45-4
M. Wt: 274.324
InChI Key: CRLIBTWIVAGGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound features a hybrid structure combining an imidazolidine-2,4-dione (hydantoin) core with a piperidine scaffold that is functionalized with a pyridin-2-ylmethyl group. The imidazolidine-2,4-dione moiety is a privileged structure in medicinal chemistry, known to be a key pharmacophore in various biologically active compounds and FDA-approved drugs . This scaffold is frequently investigated for its diverse biological activities, which can include anticancer, anticonvulsant, and anti-inflammatory properties, making it a versatile starting point for drug discovery efforts . The specific role of the 1-[(pyridin-2-yl)methyl]piperidin-4-yl substituent in this molecule is to potentially modulate its physicochemical properties, bioavailability, and binding affinity to biological targets. Piperidine and pyridine rings are common in pharmaceuticals and can be critical for interaction with enzymatic active sites or receptors. Researchers can leverage this compound as a key intermediate or as a core scaffold for designing and synthesizing new libraries of molecules. Its primary value lies in hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and as a building block in the development of potential therapeutic agents for a range of diseases. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-13-9-16-14(20)18(13)12-4-7-17(8-5-12)10-11-3-1-2-6-15-11/h1-3,6,12H,4-5,7-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLIBTWIVAGGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

    Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the intermediate compound with urea or a similar reagent to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structurally related compounds and their properties, synthesized or evaluated in recent studies:

Compound Name/Structure Core Structure Key Substituents Synthesis Method Application/Activity Reference
3-{1-[(Pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione Imidazolidine-2,4-dione 1-[(Pyridin-2-yl)methyl]piperidin-4-yl Likely SNAr or similar Potential CNS/pharmaceutical agent
3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione 3-Hydroxybenzyl, dimethylisoxazole methyl Multi-step substitution Bitter taste modulation (food additive)
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Pyrazine-piperazine, chloro, pyrazole Condensation/SNAr Kinase inhibitor (e.g., JAK/STAT pathway)
EU Patent derivatives (e.g., 7-(1-methylpiperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one) Pyrimidinone Piperidin-4-yl (methyl, ethyl, hydroxyethyl) Multi-step functionalization Anticancer/anti-inflammatory

Key Structural and Functional Insights:

Core Flexibility: The imidazolidine-2,4-dione core (target compound) is structurally distinct from imidazo[4,5-b]pyridine () or pyrimidinone derivatives (). This core’s rigidity influences binding to enzymes or receptors, while substituents modulate selectivity . Piperidine/Piperazine Substitutions:

  • Piperidine modifications (e.g., ethyl or hydroxyethyl in ) optimize metabolic stability and solubility .

Substituent Impact on Activity :

  • Pyridine vs. Pyrazine : The target compound’s pyridine moiety offers stronger π-π stacking in binding pockets compared to pyrazine (), which may reduce off-target effects .
  • Hydrophilic Groups : The 3-hydroxybenzyl group in ’s flavor compound increases water solubility, favoring food additive applications over CNS targeting .

Synthetic Routes :

  • Nucleophilic aromatic substitution (SNAr) is common for attaching heterocycles (e.g., ). The target compound likely employs similar methods for pyridine-piperidine linkage.
  • Multi-step protocols (e.g., ’s kinase inhibitor) highlight challenges in achieving regioselectivity with complex substituents .

Research Findings and Pharmacological Data

  • Similar assessments would be critical for the target compound if intended for oral use.
  • Kinase Inhibition : Imidazo[4,5-b]pyridine derivatives () exhibit IC₅₀ values <100 nM against JAK2, suggesting the target compound’s piperidine-pyridine group could be optimized for analogous targets .
  • Analytical Characterization : HPLC and GC-MS () are standard for purity validation, applicable to the target compound’s quality control .

Biological Activity

The compound 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C14_{14}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : Approximately 274.32 g/mol
  • IUPAC Name : 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione

The compound features a piperidine ring, an imidazolidine dione moiety, and a pyridine substituent, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that it inhibits bacterial growth at concentrations ranging from 10 to 50 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa50 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing its effects on various cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the activation of caspase pathways.

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The biological activity of 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in critical metabolic pathways, such as:

  • Dihydroorotate dehydrogenase (DHODH) : This enzyme is crucial in the de novo synthesis of pyrimidines. Inhibition leads to reduced proliferation of rapidly dividing cells, such as cancer cells.
  • Topoisomerase II : The compound may disrupt DNA replication processes by interfering with topoisomerase activity, leading to increased DNA damage in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of several imidazolidine derivatives, including our compound. The results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Properties

In a research article published in Cancer Letters, the compound was tested against various cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways in MCF-7 cells.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including pyrazole ring formation and piperidine functionalization. To improve yield:

  • Use high-purity starting materials (e.g., hydrazine derivatives and β-diketones) to minimize side reactions .
  • Optimize reaction conditions (e.g., temperature, solvent polarity). For example, dimethyl sulfoxide (DMSO) enhances nucleophilic substitution efficiency in piperidine intermediates .
  • Employ catalysts like palladium complexes for coupling reactions, which reduce reaction time and improve regioselectivity .
    • Key Consideration : Monitor intermediates via thin-layer chromatography (TLC) or HPLC to identify bottlenecks in multi-step pathways .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazolidine-2,4-dione core and pyridine/piperidine substituents. For example, the carbonyl groups in the dione moiety resonate at ~170-180 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • Infrared (IR) Spectroscopy : Identify functional groups like C=O (1700–1750 cm1^{-1}) and aromatic C-H stretches (3050–3100 cm1 ^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs). Focus on the pyridine and piperidine moieties, which often engage in hydrogen bonding and π-π stacking .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (50–100 ns trajectories) to identify key residues influencing binding .
  • Validation : Cross-reference computational results with experimental assays (e.g., surface plasmon resonance or fluorescence polarization) to resolve discrepancies .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Structural Analog Comparison : Compare bioactivity of 3-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione with analogs (e.g., piperazine or thiazolidine derivatives) to isolate critical pharmacophores .
  • Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation time, and solvent controls). For example, variations in DMSO concentration (>0.1%) can artifactually suppress enzyme activity .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends obscured by small sample sizes .

Methodological Challenges & Solutions

Q. What strategies improve the compound’s solubility for in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
  • Salt Formation : Synthesize hydrochloride salts via reaction with HCl gas, which increases polarity and dissolution rates .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can reaction pathways be validated when intermediates are unstable?

  • Methodological Answer :

  • In Situ Monitoring : Use real-time techniques like FTIR or Raman spectroscopy to track transient intermediates (e.g., enolates or carbamates) .
  • Low-Temperature Quenching : Trap reactive species by rapidly cooling the reaction mixture (e.g., liquid N2_2) and analyzing via cryogenic NMR .
  • Computational Validation : Apply density functional theory (DFT) to model reaction energetics and identify plausible intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.